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Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721 Get Quote

SR-0813 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers using SR-0813, a potent and selective inhibitor of the ENL and AF9

YEATS domains. Our goal is to help you achieve consistent and reliable results in your

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SR-0813?

SR-0813 is a potent and selective dual inhibitor of the ENL and AF9 YEATS domains.[1][2][3]

The YEATS domain is responsible for recognizing acetylated lysine residues on histones, a key

step in transcriptional activation. By binding to the YEATS domains of ENL and AF9, SR-0813
displaces these proteins from chromatin, leading to the suppression of their target genes.[2]

This has been shown to be particularly effective in acute leukemia with MLL fusions, where

ENL is a critical dependency.[2]

Q2: What are the primary cellular targets of SR-0813?

The primary targets of SR-0813 are the YEATS domains of ENL and AF9.[1][2][3] It has been

shown to be highly selective against other YEATS domain proteins like YEATS2 and YEATS4.

[2][4] While generally selective, a potential off-target, the kinase YSK4 (MAP3K19), was

identified but is bound with over 100-fold lower affinity than the ENL YEATS domain.[2][4] At
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higher concentrations (e.g., 10 μM), off-target effects on SREBP target genes have been

observed.[2]

Q3: In which cell lines has SR-0813 been shown to be effective?

SR-0813 has demonstrated efficacy in multiple mixed-lineage leukemia (MLL)-fusion leukemia

cell lines, which are sensitive to the genetic loss of ENL. These include:

MV4;11 (MLL-AF4 AML)[1][2]

MOLM-13 (MLL-AF9 AML)[1][2]

OCI/AML-2 (MLL-AF6 AML)[1][2]

HB11;19 (MLL-ENL fusion)[1][2]

Q4: How should I prepare and store SR-0813?

For in vitro experiments, SR-0813 can be dissolved in DMSO to prepare a stock solution. For in

vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45%

saline.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the

day of use.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1

month.[1]

Troubleshooting Inconsistent Results
Inconsistent results with SR-0813 can arise from several factors related to experimental design

and execution. This guide addresses common issues and provides recommendations for

troubleshooting.

Problem 1: High variability in cell proliferation or viability assays.
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Potential Cause Troubleshooting Recommendation

Inappropriate Assay Duration

Minimal effects on cell viability are often

observed after short-term (e.g., 72 hours)

treatment.[2][4] ENL disruption may require a

longer period to manifest an anti-leukemic

effect. Recommendation: Extend the treatment

duration to approximately 2 weeks for

proliferation assays.[2]

Suboptimal SR-0813 Concentration

Higher concentrations (e.g., 10 μM) can lead to

off-target effects, particularly on SREBP target

genes, which may confound results.[2]

Recommendation: Use SR-0813 at a

concentration of 1 μM to achieve maximal

suppression of ENL target genes while

minimizing off-target effects.[2]

Cell Line-Specific Responses

Different MLL-fusion leukemia cell lines can

exhibit varied responses. For instance, MV4;11

and MOLM-13 cells have shown a dose-

dependent response in some experiments, while

OCI/AML-2 and HB11;19 cells responded

similarly to 1 μM and 10 μM concentrations.[2]

[4] Recommendation: Carefully characterize the

dose-response for your specific cell line of

interest.

Compound Solubility and Stability

Poor solubility or degradation of SR-0813 can

lead to inconsistent effective concentrations.

Recommendation: Ensure complete dissolution

of the compound when preparing stock

solutions. Prepare fresh dilutions from a frozen

stock for each experiment and avoid repeated

freeze-thaw cycles. For in vivo studies, prepare

the formulation fresh on the day of use.[1]

Problem 2: Discrepancy between target gene expression and cellular phenotype.
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Potential Cause Troubleshooting Recommendation

Timing of Analysis

Changes in the transcription of ENL target

genes, such as HOXA9, MEIS1, and MYC, can

be detected before significant effects on cell

proliferation are observed.[1][2]

Recommendation: For target engagement

verification, analyze transcript levels after a

shorter treatment duration (e.g., 4-24 hours)

using qRT-PCR.

Off-Target Effects at High Concentrations

At 10 μM, SR-0813 can affect non-ENL target

genes, which might obscure the specific

phenotype related to ENL inhibition.[2]

Recommendation: Perform dose-response

experiments and correlate the expression of

known ENL target genes with the observed

phenotype at each concentration. Use 1 μM for

studies focused on ENL-specific biology.[2]

Experimental Protocols
Cell-Based Proliferation Assay (Long-Term)

Cell Seeding: Seed MLL-fusion leukemia cells (e.g., MV4;11, MOLM-13) at a low density in

appropriate culture plates.

Compound Treatment: Treat cells with SR-0813 (e.g., at 1 μM and 10 μM) or DMSO as a

vehicle control.

Incubation: Incubate the cells for approximately 2 weeks. Change the media with fresh

compound every 3-4 days.

Data Acquisition: Measure cell proliferation at various time points using a suitable method

(e.g., cell counting, MTS/MTT assay).

Data Analysis: Normalize the results to the DMSO-treated control cells.
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Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Cell Treatment: Treat cells (e.g., MV4;11) with SR-0813 (e.g., 1 μM and 10 μM) or DMSO for

4, 24, 48, and 72 hours.[1]

RNA Extraction: Isolate total RNA from the cells using a standard method.

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

qRT-PCR: Perform qRT-PCR using primers specific for ENL target genes (e.g., HOXA9,

MEIS1, MYC) and a housekeeping gene for normalization.

Data Analysis: Calculate the relative transcript abundance normalized to the DMSO control.

[2]
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Caption: Mechanism of SR-0813 action in leukemic cells.
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Caption: Troubleshooting workflow for inconsistent SR-0813 results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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